1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one - 892784-47-3

1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one

Catalog Number: EVT-2910615
CAS Number: 892784-47-3
Molecular Formula: C23H26FN3O3S
Molecular Weight: 443.54
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one is a synthetic compound designed as part of research exploring the modification of antibacterial fluoroquinolones into potential antitumor agents. It belongs to a class of fluoroquinolone C3-isostere derivatives, specifically bis-oxadiazole methyl-sulfide derivatives. [ [], [] ] These derivatives are investigated for their potential cytotoxic activity against cancer cell lines, particularly Hep-3B cancer cells. [ [], [] ]

Synthesis Analysis

The process begins with norfloxacin (1) and utilizes oxadiazole heterocycle as an intermediate to replace the C-3 carboxylic group. This leads to the creation of 1-ethyl-6-fluoro-7-piperazin-1-yl-3-(5-mercapto-1,3,4-oxadiazol-2-yl)-quinolin-4(1H)-one (3). [ [] ]

Compound (3) is then reacted with a specific chloromethyl oxadiazole derivative, (4a-4e), in a thioetherification reaction. This step results in the formation of bis-oxadiazole methylsulfides (5a-5e). [ [] ]

Further modification of (5a-5e) through N-methylation yields N-methyl bis-oxadiazole methylsulfides (6a-6e). Finally, quaternization of (6a-6e) leads to the formation of the target compound, 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one, and its related derivatives (7a-7e). [ [] ]

Chemical Reactions Analysis
  • Isostere replacement: Replacing the C-3 carboxylic acid group of Norfloxacin with an oxadiazole ring. [ [] ]
  • Thioetherification: Reacting the mercapto-oxadiazole derivative with chloromethyl oxadiazole to form bis-oxadiazole methylsulfides. [ [] ]
  • N-Methylation: Introducing a methyl group to the nitrogen atom of the piperazine ring. [ [] ]
  • Quaternization: Converting the tertiary amine to a quaternary ammonium salt by reaction with an alkyl halide. [ [] ]
Mechanism of Action

While the exact mechanism of action for this specific compound is not described in the provided abstracts, research suggests that fluoroquinolone C3-isostere derivatives, including bis-oxadiazole methyl-sulfide derivatives, may exhibit antitumor activity by targeting topoisomerases. [ [] ] Topoisomerases are enzymes crucial for DNA replication and are targets for both anticancer and antibacterial drugs. The structural similarity between the targeted topoisomerases in eukaryotes and prokaryotes suggests a potential for modifying fluoroquinolones to target the eukaryotic counterparts and exhibit antitumor effects. [ [] ]

Applications

The primary application of 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one, according to the provided research, is in the field of antitumor drug discovery. Specifically, it is being investigated for its cytotoxic activity against Hep-3B cancer cell lines. [ [] ] This research aims to exploit the structural similarity between bacterial and eukaryotic topoisomerases, potentially leading to the development of new anticancer agents derived from fluoroquinolones. [ [] ]

Aquabis[1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylato]zinc(II) dihydrate

Compound Description: This compound is a zinc(II) complex containing two molecules of 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate (pef) as ligands. The complex also includes a coordinated water molecule and two uncoordinated water molecules. It was synthesized under hydrothermal conditions. []

Relevance: This compound shares the core quinolone structure with 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one. The primary structural difference lies in the substituent at the 3-position of the quinolone ring. The zinc complex features a carboxylate group, while the target compound has a m-tolylsulfonyl group at this position. Despite this difference, both compounds belong to the fluoroquinolone class and share the 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl) substitution pattern. []

4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one

Compound Description: This compound represents a potential therapeutic agent for adenoid cystic carcinoma. Preclinical studies have explored its use, particularly in combination with docetaxel, for reducing solid tumors and preventing their progression. [, ]

Relevance: While sharing the 4-methylpiperazine and fluoroquinolone moieties with 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one, this compound incorporates a benzimidazole ring fused to the quinolone core. This structural modification distinguishes it from the target compound despite belonging to the broader category of fluoroquinolone derivatives. [, ]

(S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methylpiperazin-1yl)-[1,4]oxazino-[2,3,4-ij]quinolin-7-one

Compound Description: Identified as Compound I in the research, this molecule emerges as a key degradation product of levofloxacin when subjected to degradation using bismuth vanadate (BiVO4) catalyst and visible light. []

Relevance: Although structurally distinct from 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one, this compound highlights the susceptibility of fluoroquinolones to specific degradation pathways. Both molecules share the 4-methylpiperazine and fluoroquinolone core, showcasing the potential for similar degradation patterns depending on the reaction conditions. []

1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-3-(3H-1,3,4-oxadiazole-2-thione-5-yl)-quinolin-4(1H)-one

Compound Description: This molecule serves as a key intermediate in synthesizing oxadiazole Mannich base derivatives from pefloxacin, aiming to develop antitumor agents. []

Relevance: This compound shares a very similar structure with 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one. Both possess the same 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-quinolin-4(1H)-one core. The key difference lies in the 3-position substituent, where this compound has a 3H-1,3,4-oxadiazole-2-thione-5-yl group while the target compound features a m-tolylsulfonyl group. This difference highlights the exploration of various substituents at the 3-position for modulating biological activity within this class of compounds. []

1-ethyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Compound Description: This compound is a specific C-8 hydroxyl substituted impurity of lomefloxacin, potentially generated during its photochemical decomposition. It serves as a marker for the stability and process consistency of lomefloxacin. []

(S)-3,7-dihydro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2H-[1,4]oxazino-[2,3,4-ij]quinolone-6-carboxylic acid

Compound Description: Identified as Compound IV in the research, this molecule represents another key degradation product of levofloxacin observed during the degradation process using bismuth vanadate (BiVO4) catalyst and visible light. []

Relevance: Similar to other related compounds, this degradation product of levofloxacin emphasizes the structural modifications possible within the fluoroquinolone class. While sharing the fluoroquinolone core and 4-methylpiperazine substituent with 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one, the presence of a carboxylic acid group at the 6-position and the absence of a 1-ethyl substituent distinguish it from the target compound. []

1-ethyl-6-fluoro-7-piperazin-1-yl-3-(5-mercapto-1,3,4-oxadiazol-2-yl)-quinolin-4(1H)-one

Compound Description: This compound serves as a crucial intermediate in the synthesis of bis-oxadiazole methyl-sulfide derivatives with potential antitumor activity. Its development aims to exploit the structural similarities between bacterial topoisomerases and their eukaryotic counterparts in mammals. []

Relevance: This compound holds a close structural resemblance to 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one. Both molecules feature the same 1-ethyl-6-fluoro-7-piperazin-1-yl-quinolin-4(1H)-one core structure. The key difference lies in the substituent at the 3-position, with this compound containing a 5-mercapto-1,3,4-oxadiazol-2-yl group while the target compound bears a m-tolylsulfonyl group. This comparison highlights the impact of diverse substituents at the 3-position on the biological activity of this class of compounds. []

1-ethyl-6-fluoro-7-piperazin-1-yl-3-[(substituted)benzylidene hydrazinocarbonyl]-quinolin-4(1H) ones

Compound Description: This series of compounds explores the use of carbonylhydrazone as an isostere for the C-3 carboxylic group of norfloxacin. These derivatives exhibit significant cytotoxic activity and weaker antibacterial activity compared to norfloxacin. []

Relevance: This class of compounds exemplifies the structural modifications within the fluoroquinolone family for shifting from antibacterial to antitumor activity. While sharing the 1-ethyl-6-fluoro-7-piperazin-1-yl-quinolin-4(1H)-one framework with 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one, the presence of a [(substituted)benzylidene hydrazinocarbonyl] group at the 3-position differentiates them. This modification highlights the exploration of various substituents at this position for modulating biological activity. []

Properties

CAS Number

892784-47-3

Product Name

1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one

IUPAC Name

1-ethyl-6-fluoro-3-(3-methylphenyl)sulfonyl-7-(4-methylpiperazin-1-yl)quinolin-4-one

Molecular Formula

C23H26FN3O3S

Molecular Weight

443.54

InChI

InChI=1S/C23H26FN3O3S/c1-4-26-15-22(31(29,30)17-7-5-6-16(2)12-17)23(28)18-13-19(24)21(14-20(18)26)27-10-8-25(3)9-11-27/h5-7,12-15H,4,8-11H2,1-3H3

InChI Key

LXXIQCJTFKMNPM-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)S(=O)(=O)C4=CC=CC(=C4)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.